![molecular formula C18H16N6O2 B14741860 4,4'-{[2-(5-Nitropyridin-2-yl)hydrazinylidene]methylene}dianiline CAS No. 6311-02-0](/img/structure/B14741860.png)
4,4'-{[2-(5-Nitropyridin-2-yl)hydrazinylidene]methylene}dianiline
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4,4’-{[2-(5-Nitropyridin-2-yl)hydrazinylidene]methylene}dianiline is a complex organic compound that features a nitropyridine moiety linked to a hydrazinylidene group, which is further connected to a methylene bridge and two aniline groups
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 4,4’-{[2-(5-Nitropyridin-2-yl)hydrazinylidene]methylene}dianiline typically involves the reaction of 5-nitropyridine-2-amine with an appropriate aldehyde or ketone to form a Schiff base. This Schiff base is then reacted with 4,4’-diaminodiphenylmethane under controlled conditions to yield the desired compound. The reaction conditions often include the use of solvents such as ethanol or methanol and may require heating to facilitate the reaction .
Industrial Production Methods
Industrial production methods for this compound are not well-documented, but they likely involve scaling up the laboratory synthesis procedures. This would include optimizing reaction conditions to maximize yield and purity while minimizing costs and environmental impact.
Analyse Des Réactions Chimiques
Types of Reactions
4,4’-{[2-(5-Nitropyridin-2-yl)hydrazinylidene]methylene}dianiline can undergo various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amino group under appropriate conditions.
Reduction: The compound can be reduced to form different hydrazine derivatives.
Substitution: The aniline groups can participate in electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include reducing agents like sodium borohydride for reduction reactions and oxidizing agents like potassium permanganate for oxidation reactions. The reactions typically occur under mild to moderate conditions, often requiring specific pH levels and temperatures to proceed efficiently .
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, reduction of the nitro group can yield 4,4’-{[2-(5-aminopyridin-2-yl)hydrazinylidene]methylene}dianiline, while substitution reactions can introduce various functional groups onto the aniline rings .
Applications De Recherche Scientifique
4,4’-{[2-(5-Nitropyridin-2-yl)hydrazinylidene]methylene}dianiline has several scientific research applications:
Chemistry: It is used as a building block for synthesizing more complex organic molecules.
Biology: The compound’s derivatives are studied for their potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent.
Industry: It is used in the development of advanced materials, such as polymers and dyes.
Mécanisme D'action
The mechanism of action of 4,4’-{[2-(5-Nitropyridin-2-yl)hydrazinylidene]methylene}dianiline involves its interaction with specific molecular targets. The nitropyridine moiety can participate in electron transfer reactions, while the hydrazinylidene group can form stable complexes with metal ions. These interactions can modulate various biochemical pathways, leading to the compound’s observed effects .
Comparaison Avec Des Composés Similaires
Similar Compounds
- 4-chloro-2-{[2-(5-nitropyridin-2-yl)hydrazinylidene]methyl}phenol
- 2-ethoxy-4-{(E)-[(5-nitro-2-pyridinyl)hydrazono]methyl}phenoxyacetonitrile
Uniqueness
4,4’-{[2-(5-Nitropyridin-2-yl)hydrazinylidene]methylene}dianiline is unique due to its specific structural features, such as the presence of both nitropyridine and aniline groups. This combination allows it to participate in a wide range of chemical reactions and makes it a versatile compound for various applications .
Propriétés
Numéro CAS |
6311-02-0 |
|---|---|
Formule moléculaire |
C18H16N6O2 |
Poids moléculaire |
348.4 g/mol |
Nom IUPAC |
N-[bis(4-aminophenyl)methylideneamino]-5-nitropyridin-2-amine |
InChI |
InChI=1S/C18H16N6O2/c19-14-5-1-12(2-6-14)18(13-3-7-15(20)8-4-13)23-22-17-10-9-16(11-21-17)24(25)26/h1-11H,19-20H2,(H,21,22) |
Clé InChI |
KOQDCVVLPXKMBL-UHFFFAOYSA-N |
SMILES canonique |
C1=CC(=CC=C1C(=NNC2=NC=C(C=C2)[N+](=O)[O-])C3=CC=C(C=C3)N)N |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



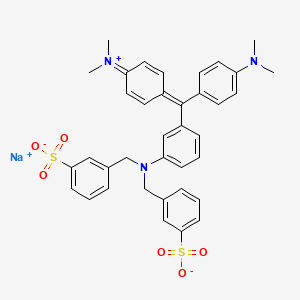
![n-[(2-Methoxyphenyl)carbamoyl]hexanamide](/img/structure/B14741790.png)
![2-[(2-Dodecanoyloxyacetyl)amino]ethyl dodecanoate](/img/structure/B14741806.png)
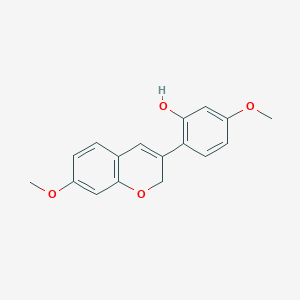
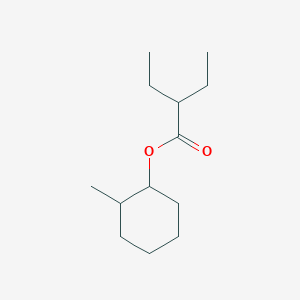
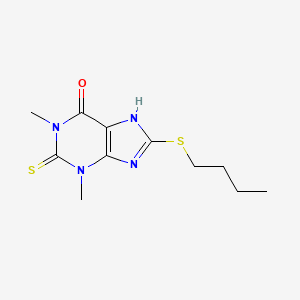
![propan-2-yl N-[4-[bis(2-chloroethyl)amino]phenyl]carbamate](/img/structure/B14741827.png)
![[(3-Methyl-1,4-dioxo-1,4-dihydronaphthalen-2-yl)sulfanyl]acetic acid](/img/structure/B14741836.png)
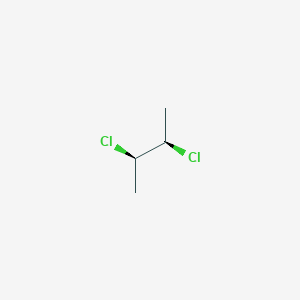
![Lithium, [1,1'-biphenyl]-4-yl-](/img/structure/B14741850.png)

![4,4'-[Sulfanediylbis(ethane-2,1-diylsulfanediyl)]bis(4-phenylbutan-2-one)](/img/structure/B14741863.png)
![Dimethyl 5-[(2-chloroethyl)(ethyl)amino]benzene-1,3-dicarboxylate](/img/structure/B14741864.png)
